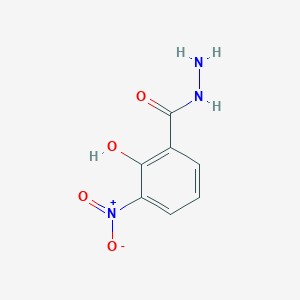

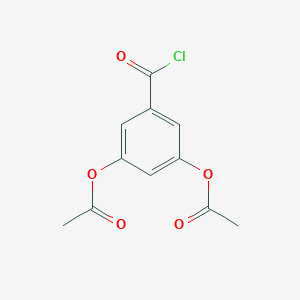

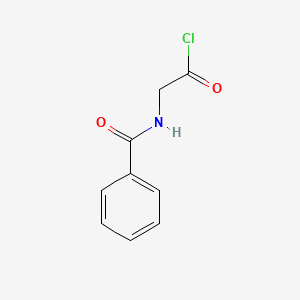

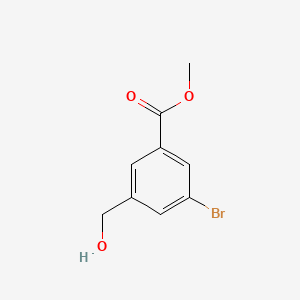

![molecular formula C6H8N2O2 B1312758 (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione CAS No. 770746-47-9](/img/structure/B1312758.png)

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione, also known as DABCO, is a bicyclic dione and an important organic synthetic reagent. DABCO is widely used in organic synthesis due to its versatile reactivity and its low toxicity. It is a versatile reagent used to catalyze a variety of organic reactions and has been employed in the synthesis of a wide range of organic compounds. DABCO has found numerous applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Aplicaciones Científicas De Investigación

Synthesis of Natural Products Containing Highly Strained Trans-Fused Bicyclo[3.3.0]Octane

Scientific Field

This research falls under the field of Chemical Synthesis .

Summary of the Application

The study focuses on the synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane ring systems . These molecules are challenging to synthesize due to their high strain energy .

Methods of Application

The exact methods of synthesis are not detailed in the search results. However, the study provides a comprehensive discussion on the synthesis of natural products containing trans-fused bicyclo[3.3.0]octanes .

Results or Outcomes

The study successfully synthesized a number of natural products with such ring systems . The review aims to offer a helpful reference for total synthesis of highly strained natural products containing trans-fused bicyclo[3.3.0]octane ring systems .

Enantioselective Synthesis of 8-Azabicyclo[3.2.1]Octanes

Scientific Field

This research is in the field of Asymmetric Synthesis .

Summary of the Application

The study reports the first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone .

Methods of Application

The asymmetric cycloadditions were performed using a rhodium (II) complex/chiral Lewis acid binary system .

Results or Outcomes

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .

Enantioselective Construction of the 8-Azabicyclo [3.2.1]Octane

Scientific Field

This research is in the field of Organic & Biomolecular Chemistry .

Summary of the Application

The study focuses on the enantioselective construction of the 8-azabicyclo [3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Methods of Application

The exact methods of construction are not detailed in the search results. However, the study provides a comprehensive discussion on the enantioselective construction of the 8-azabicyclo [3.2.1]octane scaffold .

Results or Outcomes

The review compiles the most relevant achievements in these areas .

Enantioselective Synthesis of 8-Azabicyclo [3.2.1]Octanes

Scientific Field

This research is in the field of Chemical Communications .

Results or Outcomes

The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .

Propiedades

IUPAC Name |

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-5-3-1-2-4(3)7-6(10)8-5/h3-4H,1-2H2,(H2,7,8,9,10)/t3-,4+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRMRKTYBGULCU-IUYQGCFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1C(=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]1C(=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461149 |

Source

|

| Record name | GD-0711 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione | |

CAS RN |

770746-47-9 |

Source

|

| Record name | GD-0711 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

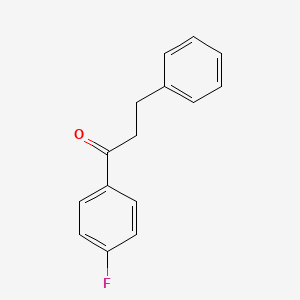

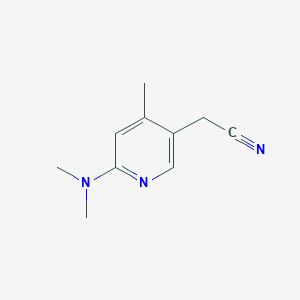

![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1312695.png)